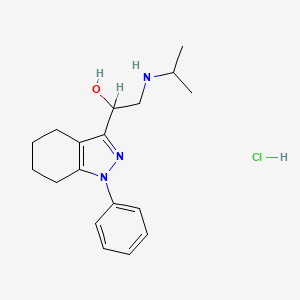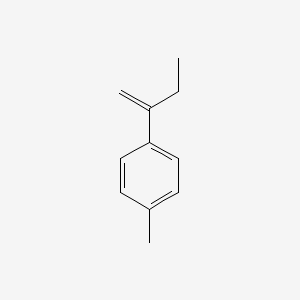
1-(But-1-en-2-yl)-4-methylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(But-1-en-2-yl)-4-methylbenzene can be synthesized through several methods. One common approach involves the alkylation of toluene (methylbenzene) with 1-bromo-2-butene in the presence of a strong base such as potassium tert-butoxide. The reaction typically occurs under reflux conditions in an inert atmosphere to prevent oxidation.
Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic processes. For example, the Friedel-Crafts alkylation of toluene with 1-chloro-2-butene using aluminum chloride as a catalyst can be employed. This method allows for large-scale production with high yields.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(But-1-en-2-yl)-4-methylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogenation of the double bond in the but-1-en-2-yl group can be achieved using hydrogen gas and a palladium catalyst, resulting in the formation of 1-(butan-2-yl)-4-methylbenzene.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, such as nitration, sulfonation, and halogenation, using reagents like nitric acid, sulfuric acid, and halogens, respectively.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous solution under acidic conditions.
Reduction: Hydrogen gas with a palladium on carbon catalyst under mild pressure.
Substitution: Concentrated nitric acid and sulfuric acid for nitration; halogens in the presence of a Lewis acid catalyst for halogenation.
Major Products:
Oxidation: 4-methylbenzoic acid, 4-methylbenzaldehyde.
Reduction: 1-(butan-2-yl)-4-methylbenzene.
Substitution: 4-methyl-2-nitrobenzene, 4-methylbenzenesulfonic acid.
Wissenschaftliche Forschungsanwendungen
1-(But-1-en-2-yl)-4-methylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound can be used in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.
Medicine: Derivatives of this compound are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the production of polymers, resins, and other materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(But-1-en-2-yl)-4-methylbenzene depends on its specific application. In chemical reactions, the compound’s reactivity is influenced by the electron-donating effects of the methyl and but-1-en-2-yl groups, which activate the benzene ring towards electrophilic substitution. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
1-(But-1-en-2-yl)benzene: Lacks the methyl group, resulting in different reactivity and applications.
4-methylstyrene: Contains a vinyl group instead of a but-1-en-2-yl group, leading to different polymerization properties.
4-ethyl-1-methylbenzene: Has an ethyl group instead of a but-1-en-2-yl group, affecting its chemical behavior.
Uniqueness: 1-(But-1-en-2-yl)-4-methylbenzene is unique due to the presence of both a but-1-en-2-yl group and a methyl group on the benzene ring
Eigenschaften
CAS-Nummer |
21758-18-9 |
|---|---|
Molekularformel |
C11H14 |
Molekulargewicht |
146.23 g/mol |
IUPAC-Name |
1-but-1-en-2-yl-4-methylbenzene |
InChI |
InChI=1S/C11H14/c1-4-10(3)11-7-5-9(2)6-8-11/h5-8H,3-4H2,1-2H3 |
InChI-Schlüssel |
FOLXOMPYJCUHMX-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=C)C1=CC=C(C=C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



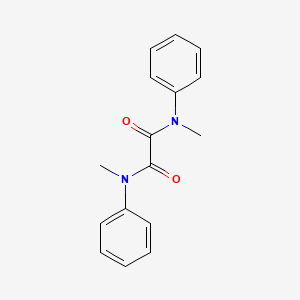
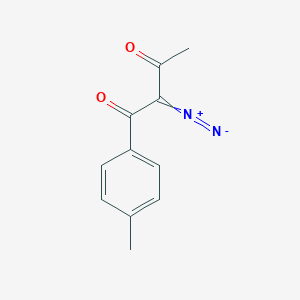
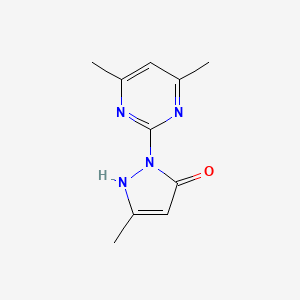
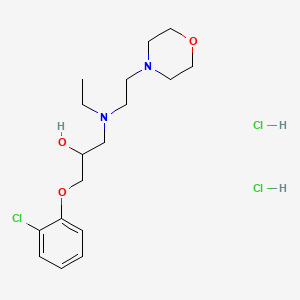
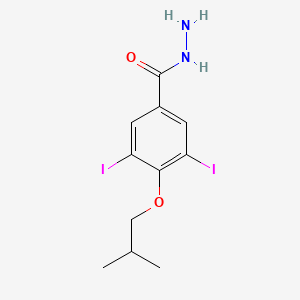
![4,4'-{[1,1'-Biphenyl]-4,4'-diylbis[(E)diazene-2,1-diyl]}dianiline](/img/structure/B14705665.png)

![6-Methyl-11H-benzo[A]carbazole](/img/structure/B14705691.png)
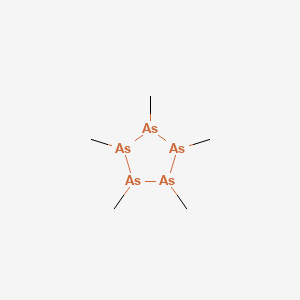

![Ethyl 4-[bis(2-{[(4-methylphenyl)sulfonyl]oxy}ethyl)amino]benzoate](/img/structure/B14705731.png)

